molecular formula C16H26N2O3 B2942391 tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamate CAS No. 1027408-37-2

tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamate

Cat. No. B2942391
CAS RN: 1027408-37-2
M. Wt: 294.395
InChI Key: PRQRBTJLFIMWLJ-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamate, also known as Boc-Abz-OCH2OBzl, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. It is a derivative of the amino acid alanine and is commonly used as a protecting group in peptide synthesis. In Additionally, we will list future directions for research on this compound.

Scientific Research Applications

Tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamateOBzl has been extensively studied for its potential applications in drug development. It is commonly used as a protecting group in peptide synthesis, which is a crucial step in the production of therapeutic peptides. Additionally, tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamateOBzl has been shown to have antimicrobial properties, making it a promising candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamateOBzl is not fully understood. However, it is believed to work by inhibiting the growth of bacteria and other microorganisms. This is due to its ability to disrupt the cell membrane, leading to cell death.
Biochemical and Physiological Effects
tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamateOBzl has been shown to have minimal toxicity in vitro, making it a safe and effective compound for use in scientific research. It is also stable under a wide range of conditions, making it an ideal candidate for use in peptide synthesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamateOBzl in lab experiments is its stability and low toxicity. Additionally, it is readily available and relatively inexpensive, making it a cost-effective option for researchers. However, one limitation is that it can be difficult to remove the protecting group during peptide synthesis, which can lead to decreased yields.

Future Directions

There are several future directions for research on tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamateOBzl. One area of interest is its potential as an antimicrobial agent. Further studies are needed to determine its efficacy against a wide range of microorganisms and to investigate its mechanism of action in more detail. Additionally, there is potential for tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamateOBzl to be used in the development of new therapeutic peptides for a variety of diseases. Further research is needed to explore its potential in this area.

Synthesis Methods

The synthesis of tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamateOBzl involves the reaction of tert-butyl N-(4-aminobutyl)carbamate with benzyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with 4-aminobenzoic acid to yield tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamateOBzl. This method has been optimized and is widely used in peptide synthesis.

properties

IUPAC Name

tert-butyl N-(4-aminobutyl)-N-phenylmethoxycarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-16(2,3)21-15(19)18(12-8-7-11-17)20-13-14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-13,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQRBTJLFIMWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCCN)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(4-aminobutyl)-N-(benzyloxy)carbamate

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